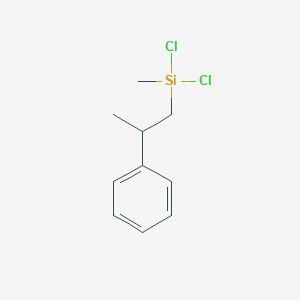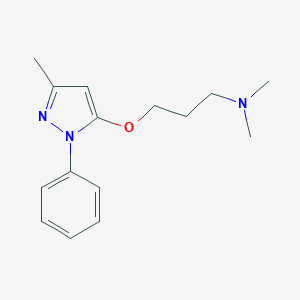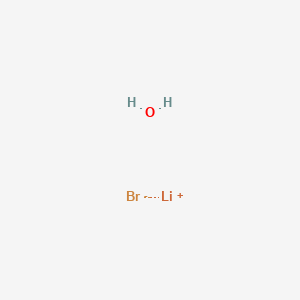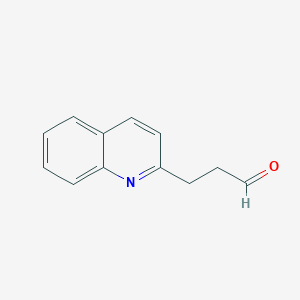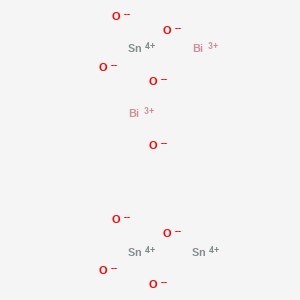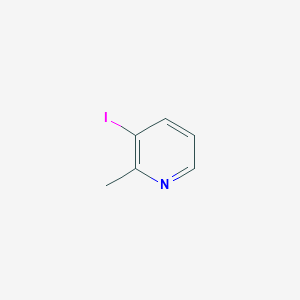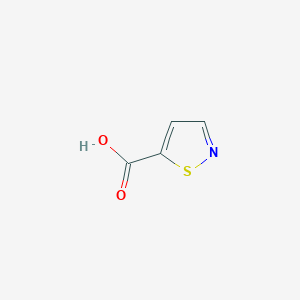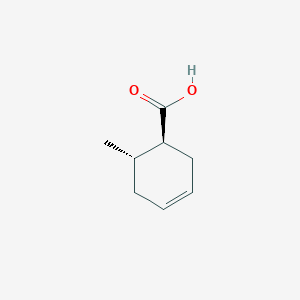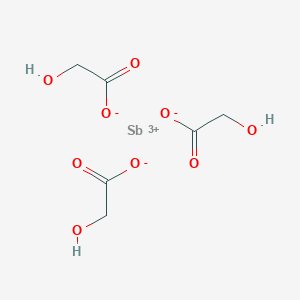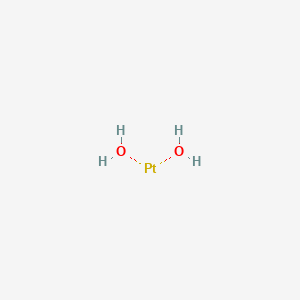
Platinum hydroxide (Pt(OH)2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum hydroxide (Pt(OH)2) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Pt(OH)2 is a white crystalline powder that is soluble in water and has a molecular weight of 245.11 g/mol. In
Aplicaciones Científicas De Investigación
Pt(OH)2 has been studied for its potential applications in various scientific research fields, including catalysis, electrochemistry, and biomedical research. Pt(OH)2 has been shown to have excellent catalytic activity in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. In electrochemistry, Pt(OH)2 has been used as an electrode material due to its high conductivity and stability.
Mecanismo De Acción
The mechanism of action of Pt(OH)2 is not well understood, but it is believed to interact with biological molecules, particularly proteins and enzymes. Pt(OH)2 has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase, by binding to their active sites and disrupting their function.
Efectos Bioquímicos Y Fisiológicos
Pt(OH)2 has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that Pt(OH)2 can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Pt(OH)2 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pt(OH)2 in lab experiments is its high catalytic activity, which makes it a useful catalyst in various chemical reactions. However, Pt(OH)2 is relatively expensive and can be difficult to synthesize, which limits its widespread use in research.
Direcciones Futuras
There are several potential future directions for research on Pt(OH)2. One area of interest is the development of Pt(OH)2-based catalysts for use in fuel cells and other energy applications. Another area of research is the potential use of Pt(OH)2 as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Conclusion
In conclusion, Pt(OH)2 is a chemical compound with unique properties and potential applications in various scientific research fields. Its high catalytic activity and potential anticancer properties make it an area of interest for future research. However, its high cost and difficulty in synthesis limit its widespread use in research. Further studies are needed to fully understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Métodos De Síntesis
Pt(OH)2 can be synthesized by the reaction of platinum (IV) chloride (PtCl4) with sodium hydroxide (NaOH) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent. The reaction results in the formation of Pt(OH)2 and sodium chloride (NaCl) as a byproduct. The reaction can be represented as follows:
PtCl4 + 4NaOH + 2H2O2 → Pt(OH)2 + 4NaCl + 2H2O
Propiedades
Número CAS |
12135-23-8 |
|---|---|
Nombre del producto |
Platinum hydroxide (Pt(OH)2) |
Fórmula molecular |
H4O2Pt |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
platinum;dihydrate |
InChI |
InChI=1S/2H2O.Pt/h2*1H2; |
Clave InChI |
FPJNQJHCHVUNTK-UHFFFAOYSA-N |
SMILES |
O.O.[Pt] |
SMILES canónico |
[OH-].[OH-].[Pt+2] |
Otros números CAS |
12135-23-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



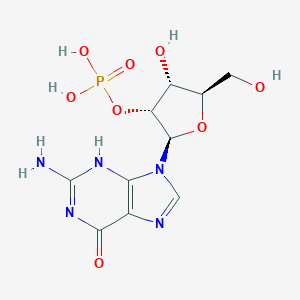
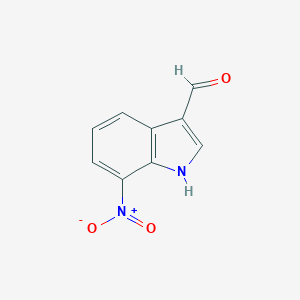
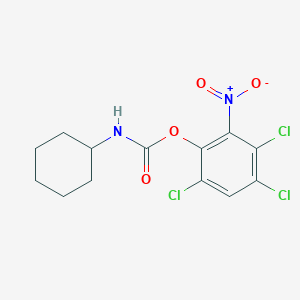
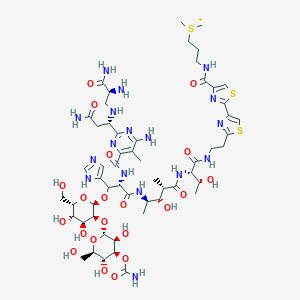
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
